Inosine vs. Adenosine Selectivity: ~60-Fold Discrimination vs. ~8-Fold for Acrylamidofluorescein
EPhAA achieves approximately 60-fold selectivity for inosine (I) over adenosine (A) labeling in RNA oligonucleotides at the optimized 6-hour reaction time, compared to only ~8-fold selectivity for the previously reported acrylamidofluorescein reagent under its optimal 24-hour conditions [1]. The selectivity was quantified by fluorescent gel imaging of Cy5-clicked RNA substrates, with independent duplicate trials confirming the differential [1]. This represents a 7.5-fold improvement in I/A discrimination while simultaneously reducing required reaction time by 4-fold (6 h vs. 24 h).
| Evidence Dimension | Inosine vs. adenosine labeling selectivity (fold-discrimination) in RNA substrates |
|---|---|
| Target Compound Data | ~60-fold I vs. A selectivity; optimal reaction time 6 h |
| Comparator Or Baseline | Acrylamidofluorescein: ~8-fold I vs. A selectivity; optimal reaction time 24 h |
| Quantified Difference | 7.5× improvement in selectivity; 4× reduction in required reaction time |
| Conditions | HER1 RNA oligonucleotide substrates (A and I strands), EPhAA labeling in 50:50 EtOH:1M TEAA pH 8.6 at 70°C, followed by CuAAC with Cy5-N₃, SDS-PAGE fluorescent imaging (Fig. S11) |
Why This Matters
Higher selectivity directly reduces false-positive signal from unedited adenosine, enabling more accurate quantification of A-to-I editing rates in ADAR enzyme assays—critical for labs comparing mutant vs. wild-type ADAR activity.
- [1] Knutson SD, Ayele TM, Heemstra JM. Chemical Profiling of A-to-I RNA Editing Using a Click-Compatible Phenylacrylamide. Chemistry. 2020 Jun 17;26(44):9874-9878. Selectivity data: ~60-fold I vs. A for EPhAA at 6 h vs. ~8-fold for acrylamidofluorescein at 24 h (Fig. S11, main text lines 230-234). View Source
